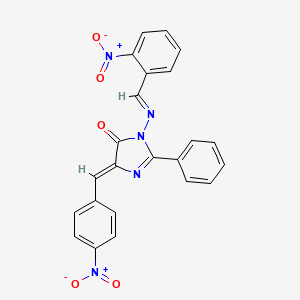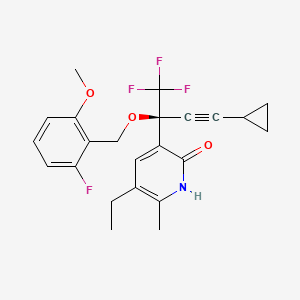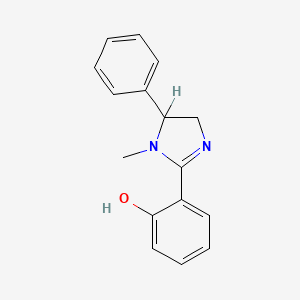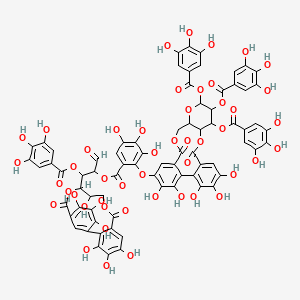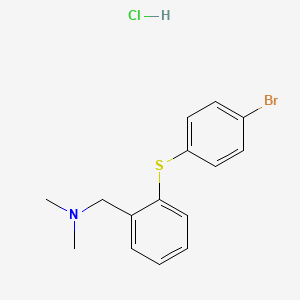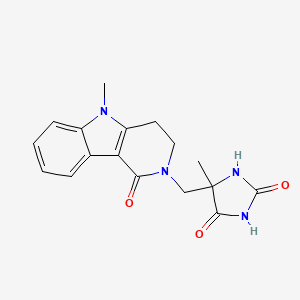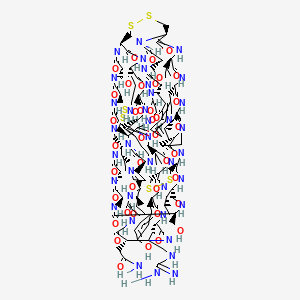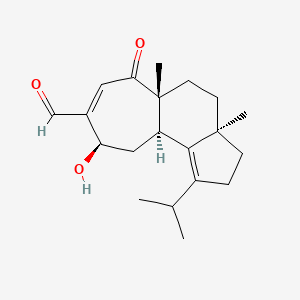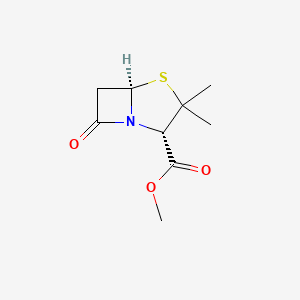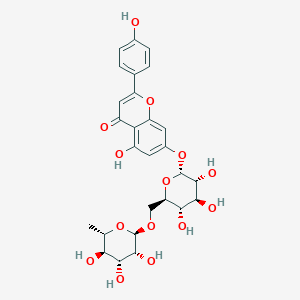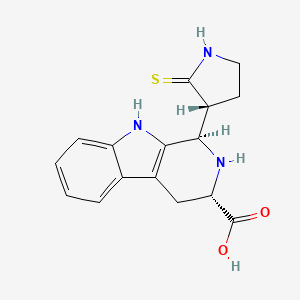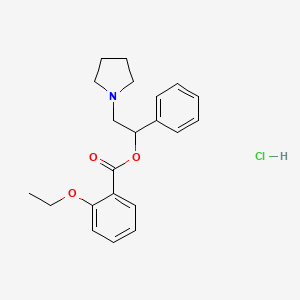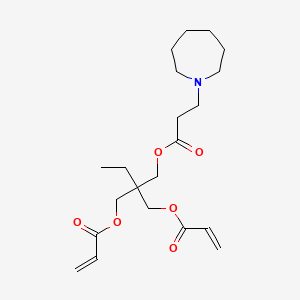
Dinoseb-diolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinoseb-diolamine is a synthetic compound that belongs to the dinitrophenol family. It was primarily used as a herbicide for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . due to its high toxicity, it has been banned in many countries .
Preparation Methods
The synthesis of dinoseb-diolamine involves the reaction of dinoseb with diolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Dinoseb-diolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dinoseb-diolamine has been used in various scientific research applications, including:
Chemistry: It has been studied for its chemical properties and reactions, providing insights into the behavior of dinitrophenol compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: Although not widely used in medicine due to its toxicity, this compound has been studied for its potential therapeutic effects in certain contexts.
Mechanism of Action
Dinoseb-diolamine exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cellular damage and toxicity . The compound targets the mitochondrial membrane, affecting the energy production pathways within cells.
Comparison with Similar Compounds
Dinoseb-diolamine is similar to other dinitrophenol compounds, such as:
Dinoseb: The parent compound of this compound, used as a herbicide.
2,4-Dinitrophenol: Another dinitrophenol compound with similar properties and uses.
2,4,5-Trichlorophenoxyacetic acid: A related herbicide with different chemical properties. This compound is unique due to its specific chemical structure and the presence of the diolamine group, which distinguishes it from other dinitrophenol compounds.
Properties
CAS No. |
53404-43-6 |
|---|---|
Molecular Formula |
C14H23N3O7 |
Molecular Weight |
345.35 g/mol |
IUPAC Name |
2-butan-2-yl-4,6-dinitrophenol;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H12N2O5.C4H11NO2/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;6-3-1-5-2-4-7/h4-6,13H,3H2,1-2H3;5-7H,1-4H2 |
InChI Key |
LITHUQSNACPLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


